JWH 022

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Limited Availability of Research Data

JWH-022 is a synthetic cannabinoid (cannabimimetic indole) structurally similar to JWH-018 []. Unlike JWH-018, which has documented research on its selectivity for the peripheral cannabinoid (CB2) receptor [], there is a scarcity of scientific literature regarding the biological effects of JWH-022.

Potential Research Areas

Due to its structural similarity to other cannabinoids, JWH-022 could potentially be a tool for researchers investigating the cannabinoid system. The cannabinoid system is a complex network of receptors and endogenous cannabinoids (cannabinoids produced naturally by the body) involved in various physiological processes []. Research in this area could include:

- Understanding the interaction of JWH-022 with cannabinoid receptors (CB1 and CB2)

- Investigating its potential effects on physiological systems influenced by the cannabinoid system (e.g., pain perception, inflammation, mood)

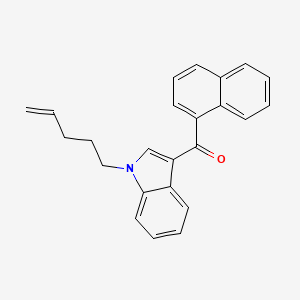

JWH 022, also known as 1-(4-pentenyl)-3-(1-naphthoyl)indole, is a synthetic cannabinoid belonging to the class of cannabimimetic indoles. It is structurally similar to JWH 018, differing primarily in the presence of a double bond at the end of its alkyl chain. This compound is classified as a potent agonist for cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) . JWH 022 has gained attention due to its psychoactive properties and its presence in various herbal mixtures marketed as "spice" or "K2," which are often used recreationally.

Additionally, JWH 022 has been detected as a combustion product when herbal blends containing it are smoked, indicating potential thermal degradation products that may also exhibit psychoactive effects .

JWH 022 exhibits significant biological activity as a CB1 and CB2 receptor agonist. Studies have shown that it binds with high affinity to these receptors, similar to other synthetic cannabinoids like JWH 018. The activation of CB1 receptors by JWH 022 results in effects such as analgesia, hypothermia, and reduced motor activity . Furthermore, repeated exposure to JWH 022 can lead to behavioral changes in animal models, indicating potential for dependence and altered neurochemical responses .

The synthesis of JWH 022 typically involves multi-step organic synthesis techniques. The general approach includes:

- Formation of Indole Derivative: Starting from an appropriate indole precursor.

- Alkylation: Introducing the pentenyl group via alkylation reactions.

- Purification: Utilizing chromatography techniques to isolate and purify the final product.

Specific synthesis protocols may vary based on the desired purity and yield but generally follow established organic synthesis methodologies .

JWH 022 is primarily used in research settings to study cannabinoid receptor interactions and their physiological effects. Its applications extend to:

- Pharmacological Research: Investigating the mechanisms of action of synthetic cannabinoids.

- Forensic Science: Used as a reference compound in toxicology studies to identify synthetic cannabinoids in biological samples .

- Potential Therapeutic Uses: Although not approved for medical use, understanding its effects could lead to insights into therapeutic applications for pain management or other conditions related to cannabinoid signaling.

Interaction studies involving JWH 022 have focused on its binding affinity and efficacy at cannabinoid receptors compared to other cannabinoids. Research indicates that JWH 022 has a binding affinity comparable to that of Δ9-tetrahydrocannabinol (the primary psychoactive component of cannabis), suggesting it may produce similar psychoactive effects . Additionally, studies have assessed the compound's impact on neurotransmitter release and neuronal excitability, contributing to our understanding of its psychoactive profile.

JWH 022 shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | CB1 Binding Affinity | Notable Effects |

|---|---|---|---|

| JWH 018 | Similar indole structure; differs by alkyl chain | High affinity (~9 nM) | Analgesia, hypothermia |

| JWH 073 | Related indole derivative; varies in side chain | Comparable affinity | Psychoactive effects |

| JWH 081 | Similar core structure; different functional groups | High affinity | Behavioral effects |

| AM-2201 | Naphthoyl-indole structure; more complex side chains | Very high affinity | Strong psychoactive effects |

JWH 022 is unique due to its specific alkyl chain configuration and resultant pharmacological profile, which may differ from others in terms of potency and side effects .

The development of naphthoylindole derivatives represents a significant chapter in synthetic organic chemistry, with JWH-022 (1-(4-pentenyl)-3-(1-naphthoyl)indole) emerging as a notable compound within this class [1]. Historically, two primary synthetic protocols have been established for the preparation of naphthoylindole derivatives, which serve as the foundation for JWH-022 synthesis [4].

The first protocol involves the reaction of indole with methylmagnesium bromide to form an ambident anion, which subsequently reacts with an aroyl chloride (such as 1-naphthoyl chloride) to yield a 3-acylindole intermediate [4]. This intermediate then undergoes nitrogen alkylation using a primary alkyl halide with potassium hydroxide in dimethyl sulfoxide to produce the target 3-acylindole [4] [5]. While this method utilizes readily available aroyl chlorides, the yields in the first step can be inconsistent, and the intermediate is often challenging to purify [4].

The second protocol, which has become more widely adopted, employs the Okauchi procedure [4] [23]. In this method, an N-substituted indole is acylated using an acyl chloride in the presence of dimethylaluminum chloride [4] [24]. Unlike a conventional Friedel-Crafts reaction, the Okauchi procedure involves stirring the indole with the Lewis acid (typically dimethylaluminum chloride) for approximately 30 minutes prior to adding the acyl chloride [23]. Evidence suggests this process proceeds via a 3-indolylaluminum intermediate rather than through a direct Friedel-Crafts mechanism [4] [23].

The historical development of these protocols has been crucial for the synthesis of various naphthoylindole derivatives, including JWH-022, which contains the characteristic 4-pentenyl side chain on the nitrogen atom of the indole core [1] [6].

Optimization of JWH-022 Production Methods

The optimization of JWH-022 production has focused on improving both reaction efficiency and product purity through refinements to the synthetic protocols [9]. The most significant advancements have been made in the Okauchi procedure, which has proven particularly effective for the regioselective 3-acylation of indoles without requiring protection of the nitrogen atom [24] [25].

For JWH-022 synthesis, researchers have determined that the optimal reaction conditions involve precise control of reagent ratios and reaction parameters [9]. When using the Okauchi procedure, a molar ratio of 1.2-1.4 times indole to 1-naphthoyl chloride and dimethylaluminum chloride has been shown to achieve yields of 85-93% for the key intermediate (1H-indol-3-yl)(naphthalene-1-yl)methanone [9]. This represents a substantial improvement over earlier methods that often produced lower and more variable yields [4].

The subsequent N-alkylation step, which introduces the distinctive 4-pentenyl side chain of JWH-022, has been optimized using potassium hydroxide as the base in dimethylformamide or acetone [9]. This sequence of optimized reaction procedures generates the final product with satisfactory to good yields, typically in the range of 65-80% [9].

Another important optimization involves the purification process, which has been refined to ensure high product purity [9]. Modern purification techniques employ column chromatography with specific solvent systems (typically hexane and ethyl acetate in a 95:5 ratio) to achieve purities exceeding 99% as confirmed by proton nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [9].

The optimization of JWH-022 production methods has also addressed scalability concerns, with modifications to the synthetic protocols that allow for larger-scale production while maintaining high yields and product purity [7] [9].

Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies of JWH-022 and related naphthoylindole derivatives have provided valuable insights into the molecular features that influence their chemical properties and interactions [5] [12]. These studies have systematically examined modifications to various structural components of the naphthoylindole scaffold, including the indole core, the naphthoyl moiety, and the alkyl side chain [12].

Research has demonstrated that the length and nature of the N-alkyl chain significantly impact the compound's properties [11] [12]. JWH-022, with its 4-pentenyl side chain, represents a structural variation from the more common pentyl chain found in related compounds [1] [6]. The introduction of the terminal double bond in the pentenyl chain of JWH-022 creates distinct electronic and steric properties compared to its saturated counterparts [12] [14].

Modifications to the naphthoyl moiety have also been extensively studied [4] [12]. The introduction of substituents at various positions of the naphthalene ring, particularly at the 4-position, has been shown to alter the electronic properties of the carbonyl group, which serves as a key functional element in the molecule [4] [5]. For instance, the incorporation of electron-withdrawing groups such as halogens (fluoro, chloro, bromo, and iodo) at the 4-position of the naphthoyl moiety has been systematically investigated to develop SAR at both cannabinoid receptor subtypes [12].

The table below summarizes key structural modifications and their effects on naphthoylindole derivatives related to JWH-022:

| Structural Modification | Chemical Change | Effect on Properties |

|---|---|---|

| N-alkyl chain length | Variation from propyl to pentyl | Increased lipophilicity with longer chains [11] [12] |

| Terminal unsaturation | Introduction of double bond (as in JWH-022) | Altered conformational flexibility [14] [18] |

| Naphthoyl substitution | Halogens at 4-position | Modified electronic properties of carbonyl group [4] [12] |

| Indole ring substitution | Methyl group at 2-position | Enhanced stability but variable effects on activity [5] [12] |

These SAR studies have contributed significantly to understanding the fundamental structure-property relationships of JWH-022 and related naphthoylindole derivatives [5] [12] [22].

Positional Isomerism in Pentenyl Side Chains

Positional isomerism in the pentenyl side chain represents an important aspect of JWH-022 chemistry and analog development [15] [16]. The pentenyl group can exist in different isomeric forms depending on the position of the double bond within the five-carbon chain [15]. JWH-022 specifically contains a 4-pentenyl side chain, where the double bond is located between the fourth and fifth carbon atoms of the alkyl chain [1] [6].

The position of the double bond within the pentenyl chain significantly influences the conformational properties and molecular interactions of the compound [15] [18]. Position isomers differ in their spatial arrangement while maintaining the same molecular formula, leading to distinct chemical and physical properties [15]. For example, a 3-pentenyl isomer would have the double bond between the third and fourth carbon atoms, creating a different electronic distribution and conformational preference compared to the 4-pentenyl structure of JWH-022 [15] [19].

Research has shown that these subtle structural differences can substantially impact molecular behavior [18] [19]. In cannabinoid-related compounds, the alkyl chain adopts specific conformations that influence interactions with target proteins [18]. For instance, studies have demonstrated that the pentyl chain can adopt an "I-shape" conformation, filling an intracellular cavity between key aromatic residues in receptor binding sites [18]. The introduction of a double bond at different positions within this chain alters its conformational flexibility and preferred orientation [18] [19].

The positional isomerism in pentenyl side chains also affects the compound's chemical reactivity [15]. The terminal double bond in JWH-022's 4-pentenyl chain provides a reactive site that is not present in saturated analogs, potentially enabling additional chemical transformations and modifications [15] [16]. This reactivity has been exploited in the development of various analogs and derivatives [16] [17].

Interestingly, JWH-022 has been identified as a combustion product of certain related compounds, suggesting that thermal conditions can induce structural rearrangements involving the pentenyl side chain [1] [19]. This observation highlights the dynamic nature of these structural features under specific conditions [1].

The binding kinetics of JWH-022 to cannabinoid receptors represent a crucial aspect of its pharmacological profile, though specific quantitative data for this compound remains limited in the available literature. Research indicates that JWH-022 exhibits high-affinity binding to both cannabinoid receptor type 1 and cannabinoid receptor type 2, similar to other synthetic cannabinoids in the JWH family . The structural similarity between JWH-022 and JWH-018 suggests comparable binding characteristics, as both compounds belong to the naphthoylindole class of synthetic cannabinoids.

Comparative analysis of related JWH compounds provides insight into potential binding patterns for JWH-022. Studies examining JWH-018 demonstrate a cannabinoid receptor type 1 affinity with Ki values ranging from 1.22 to 15.29 nanomolar, depending on the experimental conditions and methodologies employed [2]. The compound JWH-018 shows significantly higher affinity than tetrahydrocannabinol, with binding affinity approximately 12.53 times greater than the natural cannabinoid [2]. Given the structural similarities between JWH-022 and JWH-018, it is reasonable to expect comparable high-affinity binding characteristics.

The binding kinetics of synthetic cannabinoids to cannabinoid receptor type 2 follows different patterns compared to cannabinoid receptor type 1. The cannabinoid receptor type 2 is a G protein-coupled receptor encoded by the CNR2 gene and comprises approximately 360 amino acids, making it somewhat shorter than the 473-amino-acid cannabinoid receptor type 1 [3]. The human cannabinoid receptor type 1 and cannabinoid receptor type 2 possess approximately 44% amino acid similarity, with approximately 68% similarity when considering only the transmembrane regions [3]. This structural difference likely influences the binding kinetics and selectivity of JWH-022 for these receptor subtypes.

Research on related synthetic cannabinoids suggests that the carbonyl group between the naphthalene and indole rings, characteristic of the JWH family, plays a crucial role in binding affinity [4]. The length of the N-linked alkyl chain also significantly influences binding characteristics, with increasing chain length generally correlating with improved binding affinity [4]. For JWH-022, the presence of a double bond in the pentyl chain may introduce conformational flexibility that affects receptor binding kinetics compared to saturated analogs.

Functional Activity in Cyclic Adenosine Monophosphate Accumulation Assays

The functional activity of JWH-022 in cyclic adenosine monophosphate accumulation assays represents a critical measure of its pharmacological efficacy at cannabinoid receptors. While specific data for JWH-022 in these assays is not extensively documented in the available literature, the compound's classification as a potent agonist suggests significant functional activity at both cannabinoid receptor subtypes . The activation of cannabinoid receptor type 1 by JWH-022 results in various physiological effects including analgesia, hypothermia, and reduced motor activity, indicating robust functional activity .

Allosteric Modulation of Cannabinoid Receptors

The allosteric modulation of cannabinoid receptors by JWH-022 represents a complex pharmacological interaction that may contribute to the compound's overall biological activity profile. While specific research on JWH-022's allosteric effects is limited, the structural characteristics of naphthoylindole synthetic cannabinoids suggest potential for allosteric interactions at cannabinoid receptor sites. The G protein-coupled receptor structure of cannabinoid receptors includes multiple binding sites that can be influenced by allosteric modulators, potentially affecting the binding and activity of orthosteric ligands like JWH-022.

Research on cannabinoid receptor structure reveals that the cannabinoid receptor type 2 C-terminus plays a critical role in ligand-induced receptor desensitization and downregulation following repeated agonist application [3]. This regulatory mechanism may involve allosteric interactions that influence receptor conformation and ligand binding characteristics. The seven transmembrane spanning domains of cannabinoid receptors provide multiple potential sites for allosteric modulation, which could affect JWH-022's binding kinetics and functional activity.

The molecular interactions between JWH-022 and cannabinoid receptors likely involve hydrophobic interactions with key amino acid residues, as demonstrated in related synthetic cannabinoids [4]. Studies of JWH compounds show formation of stable hydrophobic interactions with residues including Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279 of the cannabinoid receptor type 1 [4]. These interactions may influence allosteric sites and contribute to the overall binding affinity and functional activity of the compound.

The potential for allosteric modulation by JWH-022 may also relate to its structural differences from JWH-018, particularly the presence of a double bond in the alkyl chain. This structural modification could affect the compound's ability to interact with allosteric sites or influence the receptor's conformational state, potentially contributing to differences in pharmacological activity between these closely related synthetic cannabinoids.

Cross-Reactivity with Non-Cannabinoid Targets

The cross-reactivity of JWH-022 with non-cannabinoid targets represents an important aspect of its pharmacological profile that may contribute to unexpected biological effects and potential toxicity. While specific data on JWH-022's interaction with non-cannabinoid receptors is limited in the available literature, the compound's structural characteristics suggest potential for off-target effects similar to other synthetic cannabinoids. The naphthoylindole structure of JWH-022 may enable binding to various receptor systems beyond the cannabinoid receptor family.

Research on related synthetic cannabinoids indicates that these compounds may interact with neurotransmitter systems other than the cannabinoid system, potentially contributing to their unpredictable effects profile. The structural similarity between JWH-022 and other psychoactive compounds suggests possible interactions with monoamine transporters, ion channels, or other G protein-coupled receptors. These cross-reactive effects may explain some of the adverse reactions and toxicity profiles associated with synthetic cannabinoid use.

The presence of thermal degradation products when JWH-022 is subjected to combustion may introduce additional compounds with unknown pharmacological activities and potential cross-reactivity . These degradation products could interact with various biological targets, contributing to the complex pharmacological profile observed with synthetic cannabinoid exposure. The identification and characterization of these thermal degradation products remain important areas for future research.

The investigation of cross-reactivity patterns requires systematic screening against panels of receptors, transporters, and enzymes to identify potential off-target interactions. Such studies would provide valuable information about the safety profile of JWH-022 and help explain the neurochemical responses observed following exposure to this synthetic cannabinoid. The limited research on JWH-022 specifically highlights the need for comprehensive pharmacological profiling to understand its complete interaction profile with biological systems.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Göl E, Çok İ. Assessment of types of synthetic cannabinoids in narcotic cases assessed by the Council of Forensic Medicine between 2011-2015, Ankara, Turkey. Forensic Sci Int. 2017 Nov;280:124-129. doi: 10.1016/j.forsciint.2017.09.017. Epub 2017 Oct 4. PubMed PMID: 29028489.

3: Simões SS, Silva I, Ajenjo AC, Dias MJ. Validation and application of an UPLC-MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of seized materials from the Portuguese market. Forensic Sci Int. 2014 Oct;243:117-25. doi: 10.1016/j.forsciint.2014.07.022. Epub 2014 Jul 27. PubMed PMID: 25127518.

4: Rodrigues WC, Catbagan P, Rana S, Wang G, Moore C. Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS. J Anal Toxicol. 2013 Oct;37(8):526-33. doi: 10.1093/jat/bkt067. Epub 2013 Aug 14. PubMed PMID: 23946452.

5: Hutter M, Moosmann B, Kneisel S, Auwärter V. Characteristics of the designer drug and synthetic cannabinoid receptor agonist AM-2201 regarding its chemistry and metabolism. J Mass Spectrom. 2013 Jul;48(7):885-94. doi: 10.1002/jms.3229. PubMed PMID: 23832945.

6: Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. URB-754: a new class of designer drug and 12 synthetic cannabinoids detected in illegal products. Forensic Sci Int. 2013 Apr 10;227(1-3):21-32. doi: 10.1016/j.forsciint.2012.08.047. Epub 2012 Oct 9. PubMed PMID: 23063179.